![molecular formula C9H11N5O3 B071819 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid CAS No. 179336-15-3](/img/structure/B71819.png)
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid, also known as MPA, is a chemical compound that has been widely studied in the field of scientific research. This compound is a derivative of purine and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid is not fully understood. However, it has been found to inhibit the activity of inosine monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of purine nucleotides. This inhibition leads to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis. As a result, 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has been found to have antiproliferative effects on cancer cells.
Effets Biochimiques Et Physiologiques
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has been found to have immunomodulatory effects by suppressing the activity of T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has limitations in lab experiments as it can be toxic to normal cells at high concentrations. Additionally, 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has a short half-life in the body, which can make it difficult to achieve therapeutic levels in vivo.
Orientations Futures
There are several future directions for the study of 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid. One direction is to investigate its potential as a therapeutic agent for autoimmune diseases. Another direction is to explore its potential as a treatment for viral infections, particularly herpes simplex virus. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid and its potential as a cancer therapy.
Méthodes De Synthèse
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid can be synthesized through several methods, including the reaction of 6-oxo-3,7-dihydropurine-2-carboxylic acid with methyl acrylate in the presence of a base. Another method involves the reaction of 6-oxo-3,7-dihydropurine-2-carboxylic acid with methyl acrylate and triethylamine. Both methods have been found to be effective in producing 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid with high purity and yield.
Applications De Recherche Scientifique
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has been extensively studied in the field of scientific research due to its potential therapeutic applications. It has been found to have antitumor, antimicrobial, and antiviral properties. 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has also been studied for its ability to inhibit the replication of herpes simplex virus type 1 and type 2. Additionally, 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
179336-15-3 |
|---|---|
Nom du produit |
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid |
Formule moléculaire |
C9H11N5O3 |
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
2-methyl-2-[(6-oxo-1,7-dihydropurin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H11N5O3/c1-9(2,7(16)17)14-8-12-5-4(6(15)13-8)10-3-11-5/h3H,1-2H3,(H,16,17)(H3,10,11,12,13,14,15) |
Clé InChI |
OGUWEDIQGJDOHP-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C(=O)O)NC1=NC(=O)C2=C(N1)N=CN2 |
SMILES |
CC(C)(C(=O)O)NC1=NC2=C(C(=O)N1)NC=N2 |
SMILES canonique |
CC(C)(C(=O)O)NC1=NC(=O)C2=C(N1)N=CN2 |
Synonymes |
Alanine, N-(6,7-dihydro-6-oxo-1H-purin-2-yl)-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)
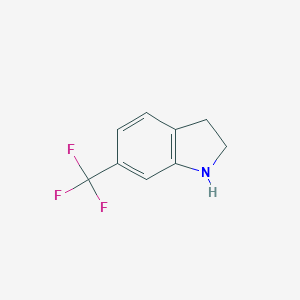
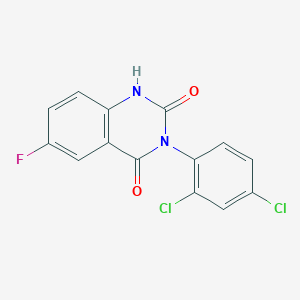
![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)
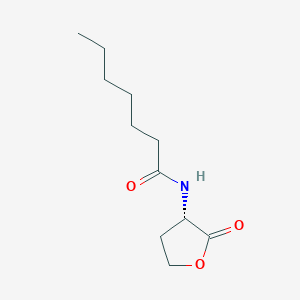
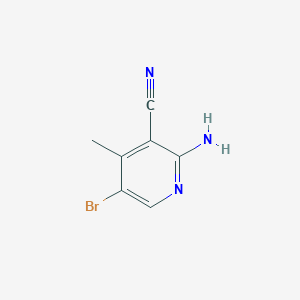
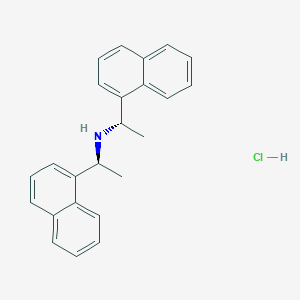
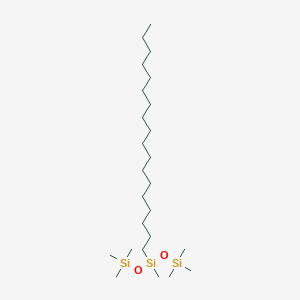
![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
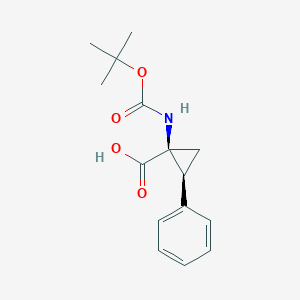
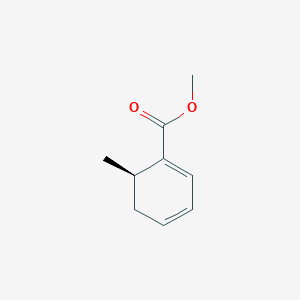
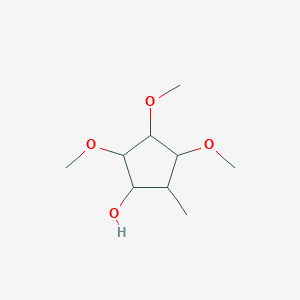
![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)